Structural Identity vs. Prototypical Dot1L Inhibitor
The key differentiation is achieved through precise N-functionalization. The target compound is distinguished from the known Dot1L inhibitor CPD1 [1] by the replacement of an N-methyl group with an N-(2-thienylmethyl) group. This structural modification is not trivial; it introduces a larger, heteroaromatic ring capable of forming distinct hydrophobic and pi-stacking interactions, which are absent in the methyl analog. This is an explicit structural requirement for advanced SAR exploration.
| Evidence Dimension | Chemical Structure: N-amide substituent |
|---|---|
| Target Compound Data | N-(2-thienylmethyl) |
| Comparator Or Baseline | CPD1: N-methyl [IC50 not available for target compound] |
| Quantified Difference | Structural variance: -CH3 vs. -CH2-C4H3S thiophene ring system. |
| Conditions | Direct structural comparison based on published chemical identity. The X-ray crystal structure of CPD1 bound to Dot1L (PDB-5DTM) reveals the binding mode of the methyl analog [1]. |
Why This Matters
Ensuring the correct N-substitution is critical for procurement, as this precise structural feature dictates differential target engagement compared to other library members.
- [1] Scheufler, C., Mobitz, H., Gaul, C., Ragot, C., Be, C., Fernandez, C., Beyer, K.S., Tiedt, R., Stauffer, F. Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket. ACS Med. Chem. Lett. 2016, 7, 730-734. PDB ID: 5DTM. View Source
